molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH<br>HC3H5O3 B036391 Lactic acid CAS No. 26100-51-6

Lactic acid

Cat. No. B036391
CAS RN: 26100-51-6
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Lactic acid is traditionally produced through microbial fermentation processes. Novel applications in biodegradable plastic synthesis have boosted its demand, leading to advancements in production methods, including the use of amylolytic lactic acid bacteria (LAB) capable of direct conversion of starchy biomass to lactic acid, making the process more economical and sustainable. Lactic acid can also be synthesized from biomass, offering a green alternative to chemical synthesis with the potential for producing valuable chemicals like pyruvic acid, acrylic acid, and lactate ester via biotechnological routes (Reddy et al., 2008); (Gao et al., 2011).

Molecular Structure Analysis

Lactic acid's structure consists of a hydroxyl group adjacent to the carboxyl group, making it one of the simplest hydroxy acids. The presence of a chiral carbon atom leads to two enantiomers, D(-)-lactic acid and L(+)-lactic acid, which are important for synthesizing polylactic acid (PLA), a biodegradable polymer with widespread applications. Control over the chirality of lactic acid is crucial for producing stereochemically tailored PLA with desired properties (Van Wouwe et al., 2016).

Chemical Reactions and Properties

Lactic acid participates in various chemical reactions, including esterification, polymerization, and the formation of lactide, its cyclic dimer. These reactions are foundational for producing PLA and other derivatives with applications in biodegradable materials and the chemical industry. The production of lactic acid from renewable resources has been enhanced by biotechnological advances, highlighting its role as a sustainable feedstock (Othman et al., 2017).

Physical Properties Analysis

Lactic acid is a colorless or yellowish, hygroscopic liquid at room temperature, with a melting point of 53°C and a boiling point of 122°C at 15 mmHg. It is soluble in water, ethanol, and ether, making it versatile for various industrial applications. Its physical properties, such as solubility and thermal stability, play a critical role in its processing and application in food preservation, pharmaceuticals, and biodegradable plastics production.

Chemical Properties Analysis

The chemical properties of lactic acid, including its acidity, reactivity with bases to form salts and esters, and participation in condensation reactions, make it a valuable chemical feedstock. Its role as a precursor for synthesizing biodegradable polymers, such as PLA, emphasizes the importance of understanding its chemical behavior for industrial applications. The ability to produce lactic acid from biomass through fermentation offers an environmentally friendly alternative to petrochemical-based processes, with the potential for generating a wide range of bioproducts (Ajala et al., 2020).

Scientific Research Applications

Antibacterial Properties

Lactic acid demonstrates significant antibacterial effects. A study by Wang et al. (2015) found that lactic acid effectively inhibits the growth of bacterial pathogens like Salmonella Enteritidis, Escherichia coli, and Listeria monocytogenes. This is due to its ability to disrupt the cytoplasmic membrane and cause physiological and morphological changes in bacterial cells.

Therapeutic and Immunomodulatory Potential

Marteau and Rambaud (1993) explored the potential therapeutic and immunomodulatory uses of lactic acid bacteria (LAB), including in lactose digestion, cholesterol metabolism, and the prophylaxis of infections (Marteau & Rambaud, 1993). Though conclusive clinical evidence was lacking at the time, they highlighted the promising avenues for future research.

Dermatological Applications

In dermatology, Sharquie et al. (2006) showed that lactic acid is an effective and safe agent for chemical peeling in the treatment of melasma, comparable in efficacy to Jessner's solution (Sharquie et al., 2006).

Drug Delivery Systems

Poly Lactic-co-Glycolic Acid (PLGA) is noted for its use in biodegradable controlled drug delivery systems. Makadia and Siegel (2011) described its applications in drug delivery and tissue engineering, highlighting its biocompatibility, biodegradability, and FDA approval (Makadia & Siegel, 2011).

Cancer Research and Treatment

Studies like those by Liu et al. (2021) have investigated the role of LAB in cancer treatment. They reviewed the bioactive substances of LAB in acting against cancer and discussed their safety in clinical cancer treatment (Liu et al., 2021).

Safety And Hazards

Lactic acid is corrosive to metals and tissue . It is recommended to wash hands after use, not to eat, drink, and smoke in work areas, and to remove contaminated clothing and protective equipment before entering eating areas .

Future Directions

The lactic acid market has steadily grown with the introduction of novel and environmentally friendly products . Therefore, developing novel technologies for lactic acid production, with improved yield and reduced production costs, has become a major research goal .

properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
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Product Name

Lactic Acid

Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS RN

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
Record name Lactic acid
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Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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